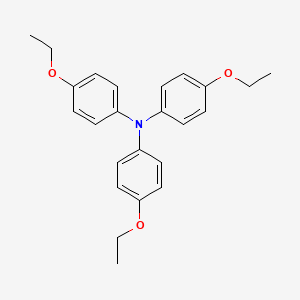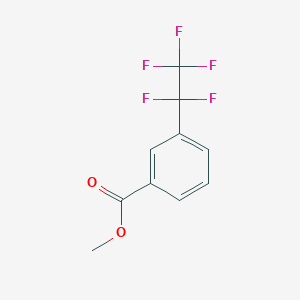![molecular formula C18H22S3 B14482365 3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 65782-87-8](/img/structure/B14482365.png)
3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of three methylsulfanyl groups attached to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with biological membranes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 1-[3,4,5-Tris(methylsulfanyl)benzyl]cyclopropanol
Uniqueness
3,4’,5-Tris[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its specific arrangement of methylsulfanyl groups on a biphenyl core. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
特性
CAS番号 |
65782-87-8 |
|---|---|
分子式 |
C18H22S3 |
分子量 |
334.6 g/mol |
IUPAC名 |
1,3-bis(methylsulfanylmethyl)-5-[4-(methylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C18H22S3/c1-19-11-14-4-6-17(7-5-14)18-9-15(12-20-2)8-16(10-18)13-21-3/h4-10H,11-13H2,1-3H3 |
InChIキー |
BLJXMEFWCXHWNQ-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC=C(C=C1)C2=CC(=CC(=C2)CSC)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


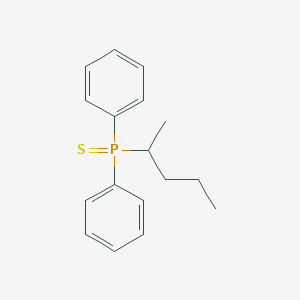
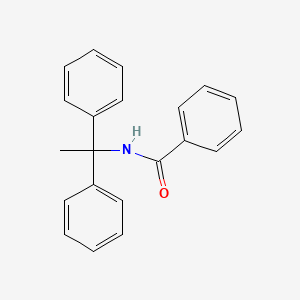
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
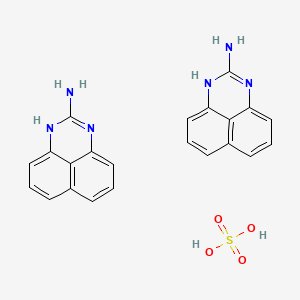
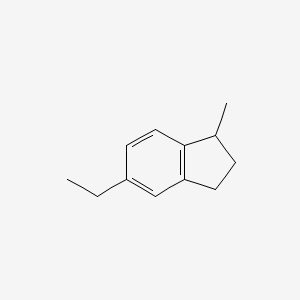
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
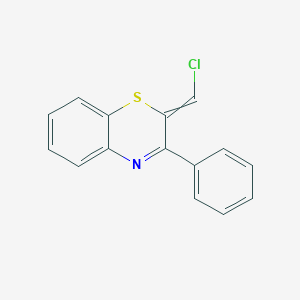

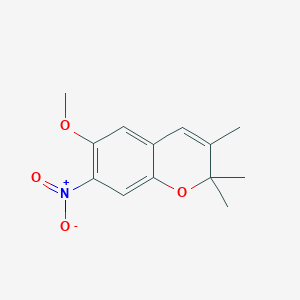
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
